molecular formula C8H9NO3 B1581079 2-Methyl-3-nitrobenzyl alcohol CAS No. 23876-13-3

2-Methyl-3-nitrobenzyl alcohol

Cat. No. B1581079
CAS RN: 23876-13-3
M. Wt: 167.16 g/mol
InChI Key: QJANIQCEDPJNLO-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzyl alcohol is a chemical compound with the molecular formula C8H9NO3 . It is a white to light yellow crystal powder . It has been used in the preparation of 2-methyl-3-nitrobenzyl cyanide and in the synthesis of 20-membered macrocyclic thiodepsipeptide .


Synthesis Analysis

2-Methyl-3-nitrobenzyl alcohol has been used as a starting reagent in the synthesis of 7-formyl-indole . It undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nitrobenzyl alcohol consists of a benzene ring substituted with a methyl group, a nitro group, and a benzyl alcohol group . The molecular weight is 167.16 g/mol .


Chemical Reactions Analysis

In chemical reactions, 2-Methyl-3-nitrobenzyl alcohol undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole .


Physical And Chemical Properties Analysis

2-Methyl-3-nitrobenzyl alcohol has a density of 1.3±0.1 g/cm3, a boiling point of 323.2±27.0 °C at 760 mmHg, and a flash point of 145.5±12.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Organic Synthesis

2-Methyl-3-nitrobenzyl alcohol: is utilized in organic synthesis, particularly in the preparation of 2-methyl-3-nitrobenzyl cyanide . This compound serves as a precursor for further chemical transformations, enabling the synthesis of complex organic molecules. Additionally, it’s used in the creation of 20-membered macrocyclic thiodepsipeptides , which are significant due to their potential biological activities and applications in medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry, 2-Methyl-3-nitrobenzyl alcohol has been employed in the synthesis of macrocyclic thiodepsipeptides . These compounds are of interest due to their structural similarity to naturally occurring peptides, which can exhibit various biological activities, including antimicrobial, antitumor, and immunosuppressive effects.

Analytical Chemistry

2-Methyl-3-nitrobenzyl alcohol: plays a role in analytical chemistry, particularly in mass spectrometry. It’s related to 3-Nitrobenzyl alcohol (3-NBA) , which is used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization (MALDI) techniques . These methods are crucial for analyzing large biomolecules like proteins and peptides.

Material Science

In material science, 2-Methyl-3-nitrobenzyl alcohol is involved in the synthesis of indoles through condensation reactions followed by catalytic hydrogenation . Indoles are important heterocyclic structures found in many natural products and materials with significant optical properties.

Environmental Science

While specific environmental applications of 2-Methyl-3-nitrobenzyl alcohol are not directly reported, its derivatives and related compounds are often analyzed in environmental samples using advanced spectrometry methods . This is essential for monitoring pollutants and understanding their environmental impact.

Industrial Applications

In industrial settings, 2-Methyl-3-nitrobenzyl alcohol can be used as an intermediate in the synthesis of various chemicals. Its role in preparing cyanides and macrocyclic compounds suggests potential applications in the production of dyes, pigments, and pharmaceuticals .

Advanced Research

The compound’s utility in synthesizing complex molecules like thiodepsipeptides indicates its relevance in advanced research, particularly in the development of new therapeutic agents .

Spectroscopy

Related to 3-Nitrobenzyl alcohol , 2-Methyl-3-nitrobenzyl alcohol may find use in enhancing the performance of spectroscopic methods by acting as a matrix or dopant to improve the ionization of analytes .

Safety and Hazards

The safety data sheet for 2-Methyl-3-nitrobenzyl alcohol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(2-methyl-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJANIQCEDPJNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178578
Record name 2-Methyl-3-nitrobenzyl alcohol
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrobenzyl alcohol

CAS RN

23876-13-3
Record name 2-Methyl-3-nitrobenzenemethanol
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Record name 2-Methyl-3-nitrobenzyl alcohol
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Record name 2-Methyl-3-nitrobenzyl alcohol
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Record name 2-methyl-3-nitrobenzyl alcohol
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Record name 2-METHYL-3-NITROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

39.0 g (0.2 mol) of methyl 2-methyl-3-nitrobenzoate was dissolved in 600 ml of tert-butanol, and 19.0 g of sodium borohydride was added thereto. Under refluxing, 150 ml of methanol was dropwise added thereto over a period of 1 hour. The refluxing was continued further for 1 hour to complete the reaction. The reaction mixture was left to cool, and then water was added thereto. The solvent was distilled off under reduced pressure. To the residue, water and chloroform were added, and the organic layer was separated and dried over anhydrous sodium sulfate. Then, the solvent was distilled off to obtain 30.7 g of 2-methyl-3-nitrobenzyl alcohol.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

500 ml of THF and 76.5 gm NaBH4 was stirred for 30 min. at ambient temperature. Solution of 2-Methyl-3-nitro benzoic acid in THF (250 g in 750 ml) was added and stirred for 0.5 hour at ambient temperature. Further, methanesulphonic acid (90 ml) was added to the reaction mixture and stirred until the completion of reaction. The reaction mixture is extracted with ethyl acetate by addition of Hydrochloric acid and product organic layer is separated out. Ethyl acetate is evaporated to give 2-Methyl-3-nitrobenzyl alcohol as yellow oil, which is further treated with cyclohexane and crystallized to give 2-Methyl-3-nitrobenzyl alcohol (Yield: ˜210 g., 84%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
76.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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